Boc-3-(3-benzothienyl)-DL-alanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

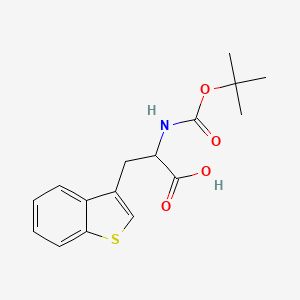

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVSBJYXHTRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Non Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are derivatives of the standard amino acids. nih.gov Their structural diversity, which includes a wide array of functional groups like ketyl, alkynyl, and azide, allows for the modification of proteins, offering a powerful toolkit for scientific investigation. nih.gov The ability to incorporate these synthetic amino acids into proteins through techniques like genetic code expansion has revolutionized our understanding of protein structure and function. nih.govacs.org

This expansion of the genetic code is a significant biochemical challenge but offers profound insights into evolutionary processes and opens the door to creating "orthogonal central dogma" and synthetic cells with alternative chemistries. acs.org The applications of ncAAs are vast and include the development of novel therapeutic proteins, advanced biocatalysts for synthetic chemistry, and innovative strategies for biological containment. acs.org Techniques such as bioorthogonal noncanonical amino acid labeling (BONCAT) and fluorescent labeling (FUNCAT, THRONCAT) have become invaluable in modern biological research. acs.org

The Rationale for Investigating Benzothienylalanine Derivatives

The benzothiophene (B83047) scaffold, a heterocyclic aromatic compound containing a benzene (B151609) ring fused to a thiophene (B33073) ring, is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Benzothiazole derivatives, which are structurally related to benzothiophene, have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties. nih.gov

The rationale for focusing on benzothienylalanine derivatives, such as Boc-3-(3-benzothienyl)-DL-alanine, stems from the potential of the benzothienyl group to enhance the bioactivity of the amino acid. chemimpex.comchemimpex.com This modification can lead to improved solubility, stability in biological systems, and the ability to form stable peptide bonds, making these derivatives ideal candidates for creating novel therapeutic agents. chemimpex.comchemimpex.com Researchers are particularly interested in their use in the synthesis of bioactive peptides, including neuropeptides and other signaling molecules. chemimpex.comchemimpex.com

Academic Research Trajectories for Boc 3 3 Benzothienyl Dl Alanine

Classical Organic Synthetic Routes to the Benzothienylalanine Scaffold

The construction of the core benzothienylalanine structure relies on established organic synthesis reactions. These methods are foundational for producing the racemic mixture of the amino acid, which can then be further modified or resolved.

Diethyl Acetamidomalonate Condensation Reactions

A prevalent method for synthesizing α-amino acids involves the use of diethyl acetamidomalonate (DEAM). wikipedia.org This approach, a variation of the malonic ester synthesis, is particularly useful for creating amino acids with diverse side chains, including heterocyclic ones. wikipedia.org The synthesis begins with the deprotonation of DEAM, followed by alkylation with a suitable electrophile. For the synthesis of a benzothienylalanine scaffold, this would involve a reaction with a benzothienyl-containing halide. Subsequent hydrolysis of the ester and amide groups, coupled with decarboxylation, yields the desired racemic α-amino acid. wikipedia.org

A general representation of this synthesis is the reaction of DEAM with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide to produce racemic phenylalanine. wikipedia.org This highlights the versatility of the method for introducing various side chains. The oxidation-sensitive tryptophan has also been successfully synthesized using DEAM and gramine. wikipedia.org

Precursor Derivatization Strategies

Another key strategy involves the derivatization of precursors to construct the final amino acid. This can involve multiple pathways, including the condensation of a biphenylcarboxaldehyde with methyl nitroacetate, followed by reduction and Boc protection. google.com While this example illustrates the synthesis of a biphenylalanine derivative, the principles can be adapted for the synthesis of benzothienylalanine by using an appropriate benzothiophene-based aldehyde.

Boc-Protection Strategies in DL-Alanine Derivatization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function in amino acids during peptide synthesis and other chemical modifications. organic-chemistry.orgmdpi.com Its stability under a range of conditions, except for acidic ones, makes it an ideal choice for multi-step syntheses. organic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under both aqueous and anhydrous conditions. organic-chemistry.org The use of catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel can enhance the efficiency and chemoselectivity of the N-tert-butoxycarbonylation of amines. organic-chemistry.org The Boc group's acid-labile nature allows for its removal under mild acidic conditions, which is a crucial step in peptide synthesis. mdpi.com The compatibility of the Boc group with other protecting groups, such as the base-labile Fmoc group, allows for orthogonal protection strategies in complex syntheses. organic-chemistry.org

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches combine the strengths of chemical synthesis and biocatalysis to achieve highly selective and efficient transformations. These methods are particularly valuable for the production of enantiomerically pure compounds.

Enzymatic Resolution of DL-Arylamino Acid Ethyl Esters

Enzymatic resolution is a powerful technique for separating racemic mixtures of amino acids. This process often involves the use of hydrolases, such as lipases and proteases, which can selectively catalyze the hydrolysis of one enantiomer of an amino acid ester, leaving the other enantiomer unreacted. nih.govalmacgroup.com

For instance, lipases have been successfully used in the kinetic resolution of various 3-aryl alkanoic acid ethyl esters. almacgroup.com The enantioselectivity of the enzyme can be influenced by both steric and electronic factors of the substrate. almacgroup.com In a typical resolution, the racemic ethyl ester of the amino acid is subjected to enzymatic hydrolysis. One enantiomer is converted to the corresponding carboxylic acid, while the other remains as the ester. These two products can then be separated. The efficiency of this resolution is often high, yielding both enantiomers with excellent enantiopurity. almacgroup.com

Green Chemistry Considerations in Synthesis

The synthesis of this compound can be evaluated from a green chemistry perspective by considering factors such as atom economy, solvent choice, and the use of hazardous reagents.

Traditional methods for the synthesis and Boc-protection of amino acids often involve the use of chlorinated solvents like dichloromethane (B109758) (DCM) and reagents that generate significant waste. rsc.orgjk-sci.com However, several greener alternatives have been developed.

Atom Economy and E-Factor: The malonic ester synthesis route generally has a moderate atom economy due to the loss of the acetyl and one of the carboxyl groups during the hydrolysis and decarboxylation steps. The Environmental Factor (E-Factor), which is the mass ratio of waste to the desired product, can be high due to solvent usage and workup procedures.

Greener Solvents and Reagents: To improve the green profile of the synthesis, several modifications can be considered:

Solvent Selection: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as propylene (B89431) carbonate has been shown to be effective for peptide synthesis and could be applied to the Boc-protection step. rsc.org

Catalyst-Free Boc-Protection: The Boc-protection step can be performed under catalyst-free conditions in water or a water-acetone mixture, which significantly reduces the environmental impact. nih.govorganic-chemistry.org This avoids the use of potentially toxic catalysts and simplifies purification.

Alternative Boc Reagents: While di-tert-butyl dicarbonate is common, research into more atom-economical and less hazardous Boc-protection reagents is an ongoing area of green chemistry.

By incorporating these greener practices, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table of Research Findings:

| Synthetic Step | Traditional Method | Greener Alternative | Key Considerations | References |

| Racemate Synthesis | Diethyl acetamidomalonate condensation. | Optimization of reaction conditions to minimize byproducts. | Atom economy of the malonate synthesis route. | nih.govsigmaaldrich.comwikipedia.org |

| Enzymatic Resolution | Use of aminoacylase (B1246476) for enantiomer separation. | Immobilization of enzymes for easier recovery and reuse. | Biocatalysis offers high selectivity under mild conditions. | nih.govsigmaaldrich.com |

| Boc-Protection | Boc₂O with a base in an organic solvent (e.g., DCM, THF). | Catalyst-free reaction in water or water-acetone; use of propylene carbonate as a solvent. | Avoidance of hazardous solvents and catalysts; improved E-Factor. | rsc.orgnih.govorganic-chemistry.org |

Enantiomeric Forms: Boc-3-(3-benzothienyl)-L-alanine and Boc-3-(3-benzothienyl)-D-alanine

The two enantiomers of the racemic mixture are designated as Boc-3-(3-benzothienyl)-L-alanine and Boc-3-(3-benzothienyl)-D-alanine. chemimpex.comachemblock.com Like all enantiomeric pairs, they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. cabidigitallibrary.orgyoutube.com

The "Boc" prefix indicates the presence of a tert-butoxycarbonyl protecting group on the amino functional group of the alanine (B10760859) derivative. The core structure features a benzothiophene (B83047) moiety attached to the alanine backbone. The D and L notation refers to the spatial arrangement of the substituents around the chiral alpha-carbon atom. achemblock.comnih.govyoutube.com In biological systems, L-amino acids are the naturally occurring and utilizable forms.

Table 1: Properties of Boc-3-(3-benzothienyl)-alanine Enantiomers

| Property | Boc-3-(3-benzothienyl)-L-alanine | Boc-3-(3-benzothienyl)-D-alanine |

| CAS Number | 154902-51-9 sigmaaldrich.comachemblock.com | 111082-76-9 vwr.com |

| Molecular Formula | C₁₆H₁₉NO₄S sigmaaldrich.comachemblock.com | C₁₆H₁₉NO₄S vwr.com |

| Molecular Weight | 321.39 g/mol sigmaaldrich.com | 321.391 g/mol vwr.com |

| IUPAC Name | (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid achemblock.com | (R)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

Methodologies for Chiral Resolution

The separation of the L- and D-enantiomers from the racemic this compound mixture requires specialized techniques known as chiral resolution.

One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric salts. iucr.org This process involves reacting the racemic mixture, which is acidic due to the carboxylic acid group, with a single enantiomer of a chiral base. libretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., L-acid/L-base and D-acid/L-base).

Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. oup.com One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out of the solution first. researchgate.net After separating the crystals, the desired enantiomer can be recovered by treating the salt with an acid to remove the chiral resolving agent. gavinpublishers.com Common chiral bases used for resolving acidic amino acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines. iucr.orglibretexts.org

An alternative to salt formation is the creation of diastereomeric esters or amides. In this method, the carboxylic acid group of the racemic this compound is reacted with a chiral alcohol or amine to form a mixture of diastereomeric esters or amides. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like column chromatography or crystallization. Once separated, the ester or amide bond is cleaved (hydrolyzed) to yield the pure enantiomer of the amino acid.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate enantiomers and determine the enantiomeric purity of a sample. jk-sci.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com

The CSP interacts differently with each enantiomer, causing one to be retained longer in the column than the other. This differential interaction leads to the separation of the enantiomers, which are then detected as they exit the column. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric excess (ee). chiraltech.com Various types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and chiral crown ethers. sigmaaldrich.com

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes. nih.gov Enzymes, being chiral molecules themselves, often catalyze reactions with only one enantiomer of a racemic substrate. For N-Boc protected amino acids, enzymes like lipases, esterases, or aminoacylases can be employed.

A typical approach involves the enzymatic hydrolysis of a derivative, such as an ester of the racemic amino acid. The enzyme will selectively hydrolyze one enantiomeric ester (e.g., the L-ester) into the corresponding acid, leaving the other enantiomeric ester (e.g., the D-ester) unreacted. The resulting mixture of the L-acid and D-ester can then be easily separated due to their different chemical properties. This method is valued for its high efficiency, mild reaction conditions, and environmental friendliness.

Optical Purity Determination and Stereochemical Analysis

Determining the optical purity, or enantiomeric excess, is a critical step after resolution to ensure the effectiveness of the separation. dalalinstitute.com

Polarimetry: This classical technique measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. cabidigitallibrary.orgyoutube.com The specific rotation is a characteristic physical property of a pure enantiomer. By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity can be calculated. cabidigitallibrary.org While a fundamental method, it is less precise than chromatographic techniques for determining high levels of enantiomeric purity. dalalinstitute.com

Chiral HPLC: As mentioned previously, chiral HPLC is a primary method for determining enantiomeric purity. It provides a direct measure of the ratio of the two enantiomers in a sample with high accuracy and sensitivity. jk-sci.comchiraltech.com

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is achieved by reacting the amino acid sample with a chiral derivatizing agent to form diastereomers. The diastereomers will exhibit distinct signals in the NMR spectrum, and the integration of these signals allows for the quantification of each enantiomer.

The combination of these techniques provides a comprehensive analysis of the stereochemical integrity of the resolved Boc-3-(3-benzothienyl)-L-alanine and Boc-3-(3-benzothienyl)-D-alanine.

Applications in Advanced Organic Synthesis and Peptide Chemistry

A Versatile Building Block in Peptide Synthesis

Boc-3-(3-benzothienyl)-DL-alanine serves as a crucial component in the construction of peptide chains, offering chemists a means to introduce non-standard residues that can enhance the biological activity and stability of the resulting molecules. Current time information in Tiranë, AL.chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is instrumental in controlling the sequence of amino acid addition during synthesis.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for this methodology. In Boc-based SPPS, the N-terminal Boc group is temporarily masked and is selectively removed using a mild acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. The benzothienyl side chain, being stable to these conditions, remains intact throughout the synthesis.

The general cycle of SPPS involving a Boc-protected amino acid such as this compound includes the following key steps:

Deprotection: Removal of the Boc group from the resin-bound peptide chain with TFA.

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a base, such as diisopropylethylamine (DIEA).

Coupling: Activation of the incoming Boc-amino acid's carboxyl group and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This iterative process allows for the efficient assembly of peptide chains. beilstein-journals.org The incorporation of this compound into a peptide sequence via SPPS can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex, modified peptides. In solution-phase synthesis, this compound can be coupled with other amino acids or peptide fragments in a suitable organic solvent. This approach often requires the careful protection of both the N-terminus and the C-terminus of the amino acid building blocks to prevent unwanted side reactions. nih.gov

A common strategy involves the activation of the carboxylic acid of this compound, for instance, by forming a mixed anhydride (B1165640) or an active ester, followed by its reaction with the free amino group of another amino acid or peptide ester. nih.gov Purification of the resulting dipeptide or larger peptide fragment is typically carried out after each coupling step. While more labor-intensive than SPPS, solution-phase synthesis offers greater flexibility in terms of reaction conditions and the scale of synthesis.

Crafting Bioactive Peptides with Precision

The incorporation of this compound into peptide sequences is a powerful strategy for the design and synthesis of bioactive peptides with tailored properties. chemimpex.com The benzothiophene (B83047) side chain can introduce unique steric and electronic features that influence the peptide's conformation, receptor binding affinity, and metabolic stability.

Neuropeptide Analogues and Signaling Molecules

This compound has been utilized in the synthesis of analogues of neuropeptides, which are crucial signaling molecules in the nervous system. chemimpex.com By replacing a natural amino acid with this unnatural counterpart, researchers can probe the structure-activity relationships of neuropeptides and develop analogues with altered pharmacological profiles. For example, its incorporation can lead to enhanced stability against enzymatic degradation, a common limitation of natural peptides as therapeutic agents. The benzothienyl group can also participate in specific interactions with receptor binding pockets, potentially leading to increased potency or selectivity.

Peptidomimetic Drug Discovery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced oral bioavailability and metabolic stability. This compound is a valuable building block in peptidomimetic drug discovery. nih.gov The benzothiophene ring system can serve as a bioisostere for the side chains of natural amino acids like tryptophan or phenylalanine, while offering a different steric and electronic profile. This substitution can lead to peptidomimetics with improved affinity for their biological targets and a reduced susceptibility to proteolytic cleavage.

Opioid Peptide Analogues and Receptor Selectivity

The opioid system, which includes receptors such as the mu (µ), delta (δ), and kappa (κ) receptors, is a major target for pain management. The development of opioid peptide analogues with improved receptor selectivity is a key area of research aimed at producing analgesics with fewer side effects. The incorporation of unnatural amino acids like this compound has been explored as a strategy to modulate the receptor binding profiles of opioid peptides. nih.gov

Research has shown that the substitution of natural amino acids with β-homo-amino acids in opioid peptides can lead to potent and selective ligands for the δ-opioid receptor. nih.gov While direct studies on this compound in this specific context are emerging, the principle of using unnatural amino acids to fine-tune receptor selectivity is well-established. The unique structural characteristics of the benzothienyl group can influence the peptide's conformation in a way that favors binding to one opioid receptor subtype over others, thereby enhancing receptor selectivity.

Incorporation into Proteins via Genetic Code Expansion (GCE)

Genetic code expansion (GCE) is a powerful technique in synthetic biology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living organisms. nih.govnih.gov This process enables the introduction of novel chemical functionalities, such as the benzothienyl moiety of this compound, into a protein's structure, thereby expanding its functional capabilities beyond the 20 canonical amino acids. nih.gov The incorporation is typically achieved by repurposing a stop codon (e.g., the amber stop codon UAG) to encode the ncAA. nih.gov

Engineered Aminoacyl-tRNA Synthetases (aaRS) for Site-Specific Incorporation

Central to GCE is the aminoacyl-tRNA synthetase (aaRS), an enzyme responsible for "charging" a transfer RNA (tRNA) molecule with its corresponding amino acid. wikipedia.orgyoutube.com For an ncAA like benzothienylalanine to be incorporated, a synthetase must be engineered to specifically recognize it and attach it to a cognate tRNA. nih.govnih.gov This engineering process involves modifying the amino acid binding site of a naturally occurring aaRS, often through directed evolution, to create a pocket that accommodates the unique size and chemical structure of the ncAA's side chain—in this case, the benzothienyl group. nih.gov The goal is to create a synthetase that preferentially loads the ncAA onto its tRNA while discriminating against all endogenous amino acids. nih.gov

Orthogonal aaRS/tRNA Pairs for Non-Canonical Amino Acid Integration

Successful GCE relies on the concept of orthogonality. melnikovlab.com An "orthogonal pair" consists of an engineered aaRS and its corresponding tRNA that function independently from the host cell's endogenous aaRSs and tRNAs. nih.govnih.gov This means the engineered synthetase must not charge any of the cell's own tRNAs, and the orthogonal tRNA must not be recognized by any of the cell's endogenous synthetases. melnikovlab.comnih.gov This mutual exclusivity ensures that the ncAA is incorporated only at the desired, genetically specified sites (the repurposed codons) with high fidelity. melnikovlab.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from certain archaea is a commonly used platform for engineering due to its inherent orthogonality in bacteria and eukaryotic systems. nih.gov

| Component | Role in GCE | Key Requirement |

| Engineered aaRS | Recognizes and activates the non-canonical amino acid (e.g., benzothienylalanine). | High specificity for the ncAA over canonical amino acids. |

| Orthogonal tRNA | Carries the ncAA to the ribosome. | Recognized by the engineered aaRS but not by endogenous synthetases. |

| Repurposed Codon | Signals the ribosome to incorporate the ncAA. | Typically a nonsense (stop) codon like UAG. |

Applications in Protein Engineering and Functional Modulation

Incorporating benzothienylalanine into a protein's structure can significantly modulate its function. The benzothienyl group provides a bulky, aromatic, and sulfur-containing side chain that can alter protein folding, stability, and intermolecular interactions. This technique is invaluable for probing structure-function relationships. nih.gov By strategically replacing a natural amino acid with benzothienylalanine, researchers can create novel enzymes with altered catalytic activity or design proteins with enhanced therapeutic properties. nih.govnih.gov The unique chemical handle of the benzothienyl group can also be used for further site-specific modifications.

Development of Enzyme Inhibitors and Receptor Ligands

This compound serves as a crucial building block in the synthesis of peptidomimetics and other small molecules designed to act as enzyme inhibitors or receptor ligands. chemimpex.com The benzothienyl moiety can participate in specific binding interactions within the active site of an enzyme or the binding pocket of a receptor. Structure-based drug design often utilizes such unique chemical scaffolds to develop potent and selective therapeutic agents. nih.gov By mimicking the structure of a natural peptide substrate or ligand, molecules incorporating benzothienylalanine can effectively block biological pathways implicated in disease. chemimpex.comnih.gov For example, derivatives have been explored for their potential in developing new drug candidates for various diseases. chemimpex.com

Bioconjugation Strategies Utilizing Benzothienylalanine

Bioconjugation involves the covalent linking of a biomolecule, such as a peptide containing benzothienylalanine, to another molecule, which could be a fluorescent dye, a nanoparticle, or an antibody. These strategies are employed to create multifunctional constructs for diagnostic or therapeutic purposes. nih.gov The unique properties of the benzothienylalanine residue can be exploited to facilitate stable and specific linkages.

Covalent Linking to Biomolecules (Antibodies, Nanoparticles)

Peptides synthesized with this compound can be covalently attached to larger biomolecules like antibodies or to the surface of nanoparticles. nih.gov This creates targeted delivery systems or advanced imaging agents. For instance, an antibody-drug conjugate (ADC) could be formed where a peptide containing benzothienylalanine, perhaps as part of a cytotoxic payload, is linked to a monoclonal antibody that specifically targets cancer cells. nih.gov Similarly, conjugating these peptides to nanoparticles can enhance their stability and utility in diagnostic assays. nih.govresearchgate.net The linkage is often achieved through robust covalent chemistries, such as those involving carbodiimides or maleimides, which form stable bonds between the peptide and the target biomolecule. nih.gov

| Conjugation Target | Conjugation Method | Potential Application |

| Antibodies | Carbodiimide or maleimide (B117702) chemistry to form stable amide or thioether bonds. nih.gov | Targeted drug delivery (Antibody-Drug Conjugates), Immunoassays. nih.gov |

| Nanoparticles | Covalent binding to functionalized nanoparticle surfaces. nih.govgoogle.com | Medical imaging, diagnostics, and controlled release of therapeutics. nih.gov |

Functional Bioconjugates for Diagnostic and Therapeutic Purposes

The unique structure of Boc-3-(3-benzothienyl)-alanine makes it a valuable component in the field of bioconjugation. This process involves the covalent linking of a peptide containing this amino acid to other biomolecules, such as antibodies or nanoparticles. The resulting multifunctional bioconjugates can be tailored for specific diagnostic or therapeutic applications.

For therapeutic purposes, these bioconjugates are instrumental in creating targeted drug delivery systems. By attaching a potent peptide to a targeting moiety like an antibody, the therapeutic agent can be delivered specifically to diseased cells, such as cancer cells, thereby increasing efficacy and potentially reducing side effects. The benzothienyl group can enhance the stability and bioavailability of the peptide, making it more effective in a biological environment. chemimpex.com

In diagnostics, these bioconjugates are used to develop enhanced imaging modalities. For example, a peptide containing Boc-3-(3-benzothienyl)-alanine can be linked to a nanoparticle or a fluorescent dye. When introduced into the body, these conjugates can bind to specific biomarkers, allowing for the visualization of tissues or cellular processes of interest.

Site-Specific Protein Modification

Site-specific protein modification is a powerful technique for studying protein structure and function, and Boc-3-(3-benzothienyl)-alanine serves as a key tool in this area of protein engineering. The methodology of expanding the genetic code allows for the incorporation of such unnatural amino acids into proteins at specific sites. nih.govnih.gov This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon, such as the amber codon (UAG), and inserts the unnatural amino acid instead of terminating protein synthesis. nih.gov

By introducing Boc-3-(3-benzothienyl)-alanine into a precise location within a protein's sequence, researchers can investigate the effects of this modification on the protein's function, stability, and interactions. chemimpex.com The benzothienyl group provides a unique structural and electronic probe that differs from natural amino acid side chains. This technique is invaluable for dissecting the complex relationship between a protein's structure and its biological activity, ultimately aiding in the design of custom-engineered proteins with desired properties for therapeutic or industrial purposes.

Integration in Material Science for Novel Substances

The applications of Boc-3-(3-benzothienyl)-alanine extend beyond biochemistry into material science. The distinct properties of this compound are being explored for the creation of novel materials with enhanced characteristics. chemimpex.com The incorporation of this amino acid derivative into polymer chains or other material matrices can impart specific functionalities.

Research findings suggest that materials integrated with Boc-3-(3-benzothienyl)-alanine may exhibit improved thermal stability and electrical conductivity. chemimpex.com These properties are highly desirable in the fields of electronics and nanotechnology. For instance, such materials could be used in the development of advanced sensors, new types of conductive polymers, or more resilient components for electronic devices. The benzothienyl moiety, with its aromatic and sulfur-containing ring system, contributes to these enhanced material properties.

Interactive Data Table: Properties of Boc-3-(3-benzothienyl)-alanine

| Property | Value | References |

| Molecular Formula | C₁₆H₁₉NO₄S | chemimpex.comsigmaaldrich.comachemblock.com |

| Molecular Weight | 321.4 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number (L-form) | 154902-51-9 | sigmaaldrich.comachemblock.com |

| CAS Number (D-form) | 111082-76-9 | chemimpex.com |

| Melting Point (D-form) | 124-130 °C | chemimpex.com |

| Appearance | White powder | |

| Purity | ≥95-99% (HPLC/TLC) | chemimpex.comsigmaaldrich.comachemblock.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

Molecular Interactions and Supramolecular Assembly Studies

Crystal Structure Analysis and Molecular Aggregation

Analysis of the crystal structure of Boc-3-(3-benzothienyl)-DL-alanine and its individual enantiomers reveals a highly organized arrangement of molecules. The aggregation behavior is primarily driven by the formation of robust hydrogen bonds, complemented by weaker, yet significant, van der Waals forces and aromatic interactions involving the benzothiophene (B83047) rings.

Intriguingly, in the solid state, N-protected amino acids, including derivatives like Boc-3-(3-benzothienyl)-alanine, have been shown to form supramolecular helical structures. These helical arrangements are not a property of an individual molecule but emerge from the collective, ordered assembly of molecules linked by hydrogen bonds. Research on related N-protected amino acids has demonstrated that approximately 10% of these compounds form H-bonded helical structures, which can be classified by their symmetry, such as 2₁ and 3₁ helices. rsc.orgnih.gov These structures are reminiscent of the secondary structures found in proteins, highlighting a fundamental principle of self-assembly that spans from simple molecules to complex biomacromolecules.

Chirality Effects on Aggregation Behavior

Chirality plays a pivotal role in the aggregation behavior of Boc-3-(3-benzothienyl)-alanine. The self-assembly of the pure L- or D-enantiomers can lead to different crystalline forms and supramolecular architectures compared to the racemic mixture (DL-form). Studies on other aromatic amino acids have shown that the interactions between enantiomers in a racemic mixture can result in distinct packing arrangements and even more robust nanostructures. nih.govnih.govelsevierpure.com The presence of both enantiomers can either lead to the formation of a racemic compound with a unique crystal structure or a conglomerate, which is a physical mixture of separate L- and D-enantiomer crystals. This chirality-induced variation in self-assembly is a key factor in the fabrication of materials with tailored properties.

Intermolecular Interactions and Crystal Engineering

The field of crystal engineering seeks to design and control the formation of crystalline solids with desired properties. In the context of this compound, a thorough understanding of the intermolecular interactions is paramount. The interplay of strong hydrogen bonds, π-π stacking interactions between the benzothiophene rings, and weaker C-H···O and C-H···π interactions provides a toolkit for the rational design of different polymorphs or co-crystals. By systematically modifying the molecular structure or the crystallization conditions, it is possible to influence the supramolecular assembly and, consequently, the physicochemical properties of the resulting solid.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

While specific Density Functional Theory (DFT) studies on Boc-3-(3-benzothienyl)-DL-alanine are not extensively available in public literature, DFT is a fundamental method used to investigate the electronic properties of molecules. For a compound like this, DFT calculations would typically be employed to determine optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. Although specific MD simulations for this compound are not widely published, simulations of similar molecules, such as peptides containing non-natural amino acids and benzothiadiazine derivatives, offer a framework for understanding its likely behavior. nih.govnih.gov

MD simulations can reveal how the bulky benzothienyl group and the flexible Boc-protecting group influence the conformational landscape of the alanine (B10760859) backbone. nih.gov Such studies on other non-natural amino acids have shown that side chains significantly impact the conformational propensities of the peptide backbone. nih.gov For this compound, simulations could elucidate its preferred conformations in different solvents, which is crucial for understanding its solubility and how it might orient itself within a receptor binding pocket. Furthermore, MD simulations of related heterocyclic compounds interacting with lipid bilayers have provided detailed information on their membrane permeability and local structure, which could be extrapolated to understand the potential cellular interactions of this compound derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. The benzothiophene (B83047) core is a "privileged structure" in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

SAR studies on various benzothiophene derivatives have highlighted key structural features that determine their pharmacological activity. nih.govrsc.org For instance, the nature and position of substituents on the benzothiophene ring system have been shown to be critical. rsc.org While specific SAR studies on this compound are not detailed in the literature, the general principles derived from related compounds can be applied. The alanine side chain offers a point for incorporation into peptide chains, where the benzothienyl group can then act as a pharmacophore.

Table 1: Summary of General SAR Findings for Bioactive Benzothiophene Derivatives

| Position of Substitution | Type of Substituent | Influence on Biological Activity | Reference |

| C2 of Benzothiophene | Diaryl- or heteroarylamine | Can lead to potent antagonism of receptors like the bradykinin (B550075) receptor. | nih.gov |

| C3 of Benzothiophene | Heterocyclic groups via a thioether linkage | Shown to have superior efficacy against M. tuberculosis compared to non-heterocyclic substituents. | rsc.org |

| C5/C6 of Benzothiophene | Sulfamoyl or sulfonyl groups | Can significantly influence activity, for example, as cannabinoid receptor antagonists. | nih.gov |

| N1 of Benzimidazole (related core) | Various substituents | Substitution at this position greatly influences anti-inflammatory activity. | nih.gov |

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This method is essential for understanding the molecular basis of a drug's action and for designing more potent and selective inhibitors. For derivatives of this compound, docking studies would be crucial to predict their binding modes within the active sites of target enzymes or receptors.

While specific docking studies involving this compound are not readily found, the general approach would involve identifying a biological target and then computationally placing the ligand into the binding pocket. For example, in the context of developing enzyme inhibitors, the benzothienyl moiety could form key hydrophobic or pi-stacking interactions with residues in the active site. Alanine scanning mutagenesis studies on receptors can experimentally validate the importance of specific residues in the binding pocket that interact with a ligand, providing data that can be correlated with docking predictions. nih.gov

Studies on other non-natural amino acids have shown that they can act as "modulating agents" of the conformational space, forcing peptide backbones into specific secondary structures like helices or turns. nih.gov The correlation between these preferred conformations and biological activity is a cornerstone of rational peptide design. The specific stereochemistry (D or L configuration) of the alanine will also play a critical role in determining the accessible conformations and, consequently, the bioactivity.

Prediction of Spectroscopic Properties

Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation of newly synthesized compounds. For this compound, predicting its 1H and 13C NMR spectra can be a valuable tool for chemists.

There are established methods and online databases for predicting NMR spectra based on a molecule's structure. youtube.com For Boc-protected amino acids, the chemical shifts of the protons and carbons of the Boc group are characteristic. For example, in 1H NMR spectra of Boc-protected amino acids in DMSO-d6, the nine protons of the tert-butyl group typically appear as a singlet around 1.4 ppm. researchgate.net The protons of the benzothienyl group would appear in the aromatic region of the spectrum. 13C NMR studies on Boc-protected amino acids have shown that the chemical shift of the carbonyl carbon in the Boc group is sensitive to the solvent and to intramolecular interactions. mdpi.com

Table 2: Predicted General 1H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Note |

| Boc (9H) | ~1.4 | Singlet | Characteristic signal for the tert-butyl group. |

| α-CH | Variable | Multiplet | Shift depends on the electronic environment and coupling to adjacent protons. |

| β-CH₂ | Variable | Multiplets | Diastereotopic protons, will likely show complex splitting. |

| Benzothienyl (5H) | ~7.0 - 8.0 | Multiplets | Aromatic region, specific shifts depend on substitution pattern. |

| NH | Variable | Broad Singlet/Doublet | Shift and multiplicity are dependent on solvent and hydrogen bonding. |

Advanced Analytical Characterization in Research Contexts

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of Boc-3-(3-benzothienyl)-DL-alanine, offering profound insights into its molecular weight and structural integrity. This powerful analytical tool ionizes the compound and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a distinct molecular fingerprint.

In a typical analysis, the mass spectrum of this compound would be expected to exhibit a prominent peak corresponding to its molecular ion [M]+ or, more commonly, protonated molecule [M+H]+. The exact mass measurement, often achieved with high-resolution mass spectrometry (HRMS), allows for the confirmation of the elemental composition, C₁₈H₂₁NO₄S. Fragmentation patterns observed in the mass spectrum, induced by techniques such as collision-induced dissociation (CID), offer further structural verification by revealing characteristic cleavages of the Boc protecting group and the alanine (B10760859) side chain.

Beyond structural elucidation, mass spectrometry is a sensitive tool for purity assessment. The presence of impurities would be indicated by additional peaks in the mass spectrum. By comparing the intensity of these peaks to that of the main compound, a semi-quantitative assessment of purity can be achieved.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₈H₂₁NO₄S |

| Molecular Weight | 351.43 g/mol |

| Expected [M+H]⁺ (m/z) | 352.1264 |

| Key Fragmentation | Loss of the Boc group (100 amu) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display a series of signals, each corresponding to a unique set of protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. For instance, the aromatic protons of the benzothienyl group would resonate in the downfield region (typically 7-8 ppm), while the protons of the alanine backbone and the tert-butyl group of the Boc protecting group would appear in the upfield region. Integration of the peak areas confirms the relative number of protons in each environment, and spin-spin coupling patterns reveal the connectivity between neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the Boc and carboxylic acid groups, the aromatic carbons of the benzothienyl moiety, and the aliphatic carbons of the alanine and tert-butyl groups would all appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further establish the connectivity between protons and carbons, providing unequivocal structural confirmation.

X-ray Diffraction (XRD) for Crystal Structure Determination

For this compound that exists in a crystalline form, X-ray Diffraction (XRD) offers the ultimate tool for determining its three-dimensional atomic arrangement in the solid state. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the precise positions of individual atoms can be determined.

The data obtained from XRD analysis includes unit cell dimensions, bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and reveals details about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For a racemic (DL) mixture, the crystal structure would show the presence of both enantiomers in the unit cell.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for assessing its purity and for separating its enantiomers.

For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample will show a single major peak, while the presence of impurities will result in additional peaks. The area under each peak is proportional to the concentration of the corresponding substance, allowing for quantitative determination of purity.

Given that the compound is a DL-alanine derivative, meaning it is a racemic mixture of D- and L-enantiomers, chiral HPLC is essential for separating and quantifying these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric ratio and the assessment of enantiomeric purity if one form is desired.

Table 2: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Purity Analysis | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with trifluoroacetic acid) |

| Detection | UV at a specific wavelength |

| Chiral Analysis | |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Mixture of alkanes and alcohols |

| Detection | UV at a specific wavelength |

Circular Dichroism (CD) for Stereochemical Studies

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemistry of chiral molecules like the individual enantiomers of Boc-3-(3-benzothienyl)-alanine. This method measures the differential absorption of left- and right-circularly polarized light.

While the DL-racemic mixture would be CD-silent due to the equal and opposite signals from the two enantiomers canceling each other out, the isolated D- and L-enantiomers would exhibit characteristic CD spectra. The shape and sign (positive or negative) of the CD curve are unique to the stereochemical configuration of the molecule and can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations. CD spectroscopy is particularly sensitive to the conformation of the molecule in solution.

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, are fundamental for the detection and quantification of this compound in solution. The benzothienyl chromophore in the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

A UV-Visible spectrum of the compound would show one or more absorption maxima (λmax) at specific wavelengths. According to the Beer-Lambert law, the absorbance at a given wavelength is directly proportional to the concentration of the compound in solution. This relationship allows for the development of quantitative assays to determine the concentration of this compound in various samples. This principle is also the basis for detection in HPLC analysis, where a UV detector is commonly used.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Enhanced Bioactivity

The benzothienyl moiety of Boc-3-(3-benzothienyl)-DL-alanine is a key determinant of its bioactivity, providing unique steric and electronic properties that can influence peptide conformation and interaction with biological targets. chemimpex.com Future research will focus on creating next-generation analogues by strategically modifying this core structure. The goal is to fine-tune properties such as binding affinity, selectivity, stability, and solubility.

Key strategies for developing advanced analogues include:

Substitution on the Benzothienyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzothiophene (B83047) ring system can modulate the electronic landscape and hydrophobicity of the amino acid side chain. This can lead to enhanced binding interactions with target proteins.

Modification of the Alanine (B10760859) Backbone: Altering the stereochemistry or introducing modifications to the alpha-carbon can impose specific conformational constraints on the resulting peptide, which can be crucial for locking the peptide into a bioactive conformation.

Bioisosteric Replacement: Replacing the benzothiophene group with other bicyclic heteroaromatic systems (e.g., indole, benzofuran, indazole) could lead to analogues with novel pharmacological profiles while maintaining key structural features required for activity.

These synthetic efforts aim to produce derivatives with improved therapeutic potential, such as enhanced efficacy or reduced off-target effects.

Table 1: Potential Strategies for Analogue Development

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

|---|---|---|

| Benzothienyl Ring | Halogenation, Alkylation, Nitration | Modulate lipophilicity, electronic properties, and steric hindrance to improve target binding and cell permeability. |

| Alanine α-carbon | α-methylation | Introduce conformational rigidity, increase metabolic stability against enzymatic degradation. |

| Side Chain Linker | Alteration of the CH2 group | Change side chain flexibility and orientation, potentially optimizing interaction with target binding pockets. |

Exploration of Novel Therapeutic Targets

This compound is a valuable building block for creating peptidomimetics and peptide-based drugs. Its unique structure makes it suitable for developing inhibitors or modulators for a range of biological targets where traditional amino acids may not provide optimal interactions. chemimpex.com

Future research will likely target:

Enzyme Inhibition: The benzothienyl side chain can be designed to fit into the active sites of specific enzymes, particularly those with hydrophobic pockets. This makes it a candidate for developing inhibitors for proteases, kinases, or other enzymes implicated in diseases like cancer or inflammatory disorders. chemimpex.com

Receptor Ligands: Peptides containing this amino acid can be synthesized to act as agonists or antagonists for G-protein coupled receptors (GPCRs) or other cell surface receptors. The benzothienyl group can mimic the interactions of natural ligands or provide novel binding motifs. chemimpex.com

Protein-Protein Interaction (PPI) Modulators: The rigid and bulky nature of the side chain can be exploited to disrupt or stabilize specific PPIs that are critical for disease pathways. This is a challenging area of drug discovery where non-natural amino acids can offer significant advantages.

The exploration of these targets will be crucial in expanding the therapeutic applications of peptides derived from this compound, moving into areas such as oncology, neurology, and infectious diseases. chemimpex.com

Advanced Bioconjugation Methodologies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is essential for creating advanced diagnostics and therapeutics, such as antibody-drug conjugates (ADCs). sigmaaldrich.comwikipedia.org After the removal of the Boc protecting group, the resulting 3-(3-benzothienyl)-DL-alanine residue offers two primary reactive handles for conjugation: the N-terminal amine and the C-terminal carboxylic acid.

While standard chemistries can target these groups, future research is moving towards more sophisticated and site-specific conjugation techniques. rsc.orgnih.gov This includes:

Orthogonal Chemistry: Developing methods to functionalize the benzothienyl ring itself, allowing it to serve as a third, orthogonal conjugation site. This would enable the creation of multi-functional constructs, for instance, attaching both a targeting moiety and an imaging agent to the same peptide.

Click Chemistry: Incorporating functionalities like azides or alkynes into analogues of this compound would allow for highly efficient and specific "click" reactions, a powerful tool in modern bioconjugation. sigmaaldrich.com

Enzyme-Mediated Ligation: Exploring the use of enzymes to catalyze the site-specific incorporation of the amino acid into proteins or its conjugation to other molecules, offering unparalleled precision and mild reaction conditions.

These advanced methods will facilitate the development of complex bioconjugates with improved homogeneity and functionality, a key step in creating more effective targeted therapies and diagnostic tools. nih.gov

Table 2: Comparison of Bioconjugation Strategies

| Method | Target Functional Group | Bond Formed | Key Advantages |

|---|---|---|---|

| Amide Coupling (e.g., NHS Ester) | Primary Amine (post-Boc removal) | Amide | Well-established, versatile |

| Thiol-Maleimide Chemistry | Cysteine Residue (in peptide) | Thioether | Highly selective for thiols |

| Click Chemistry (e.g., CuAAC) | Azide/Alkyne (in analogue) | Triazole | High efficiency, bioorthogonal |

Integration into Complex Biological Systems and In Vitro Models

A critical aspect of future research involves understanding how peptides containing 3-(3-benzothienyl)-alanine behave in biological environments. This requires their integration into sophisticated in vitro models that can better mimic physiological conditions.

Research will focus on:

Solid-Phase Peptide Synthesis (SPPS): The use of this compound as a monomer in automated SPPS allows for the routine synthesis of custom peptides. sigmaaldrich.comacs.org These peptides can then be used in a variety of biological assays.

Cell-Based Assays: Introducing these peptides to cell cultures to study their effects on cellular signaling, viability, and other functions. The benzothienyl group can also serve as a spectroscopic probe to monitor peptide uptake and localization within cells.

Reconstituted Systems: Using cell-free translation systems or purified protein complexes to study the interaction of the peptide with its target in a controlled environment. This can provide detailed mechanistic insights that are difficult to obtain in whole cells. nih.gov

3D Organoid Models: Integrating these peptides into organoid cultures, which more closely resemble the complexity of native tissues, will offer a more accurate prediction of in vivo efficacy and behavior.

These models will be instrumental in validating the therapeutic potential of novel analogues and understanding their mechanism of action before advancing to more complex biological systems.

Computational Design and Optimization of Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. acs.org For this compound, computational approaches can accelerate the design and optimization of new derivatives with enhanced properties.

Future computational efforts will likely involve:

Molecular Modeling: Using techniques like Density Functional Theory (DFT) to accurately predict the conformational preferences and electronic properties of new analogues. nih.gov This information is vital for understanding how structural changes will affect biological activity.

Molecular Docking and Dynamics: Simulating the binding of peptides containing these amino acids to their biological targets. These simulations can predict binding affinity and identify key interactions, guiding the design of more potent analogues.

Machine Learning (ML) and AI: Developing ML models trained on experimental data from existing analogues to predict the bioactivity, stability, and potential toxicity of newly designed compounds. acs.org This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

By integrating these computational tools into the research pipeline, scientists can more rationally design the next generation of peptide-based therapeutics derived from this unique amino acid.

Table 3: Computational Workflow for Derivative Design

| Step | Computational Tool | Purpose |

|---|---|---|

| 1. Virtual Library Generation | Cheminformatics Software | Create a diverse set of virtual analogues based on the core structure. |

| 2. Conformation Analysis | DFT, Molecular Mechanics | Determine the low-energy conformations of new derivatives. nih.gov |

| 3. Target Binding Prediction | Molecular Docking | Predict the binding mode and affinity of analogues to a specific protein target. |

| 4. ADMET Prediction | QSAR, Machine Learning Models | Estimate absorption, distribution, metabolism, excretion, and toxicity properties. |

Q & A

Q. What are the recommended synthesis protocols for Boc-3-(3-benzothienyl)-DL-alanine, and how is purity optimized?

The compound is synthesized via diethyl acetamidomalonate condensation with 3-benzothienylmethyl halides, followed by partial hydrolysis to the monoethyl ester and decarboxylation . To ensure high purity (>95%), purification methods such as recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) are recommended. Analytical techniques like HPLC or NMR (¹H/¹³C) should confirm structural integrity and purity .

Q. How should this compound be stored to maintain stability?

The compound is stable under recommended storage conditions (0°C–6°C in sealed containers) but decomposes upon exposure to heat, strong oxidizers, or moisture. Storage in inert atmospheres (e.g., argon) and desiccated environments prevents degradation. Stability should be monitored via periodic FT-IR or TGA analysis .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the Boc group (tert-butyl signals at ~1.4 ppm) and benzothienyl aromatic protons (7.0–8.5 ppm).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: ~315.36 g/mol based on C₁₈H₂₁NO₄S).

- FT-IR : To identify carbonyl stretches (Boc group: ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the benzothienyl moiety influence the photophysical properties of this compound in materials science applications?

The benzothienyl group enhances π-conjugation, making the compound suitable for optoelectronic studies. UV-Vis spectroscopy (λmax ~270–300 nm) and fluorescence emission (λem ~350–400 nm) can quantify its photochromic behavior. Comparative studies with non-aromatic analogs (e.g., Boc-alanine) reveal differences in quantum yield and charge-transfer efficiency .

Q. What experimental designs address solubility contradictions in this compound across polar vs. non-polar solvents?

Contradictions arise due to the hydrophobic benzothienyl group and polar carboxylic acid. Strategies include:

Q. How does the Boc protecting group impact peptide synthesis efficiency when incorporating this compound?

The Boc group prevents unintended side reactions during solid-phase peptide synthesis (SPPS). However, its bulkiness may reduce coupling efficiency. Comparative studies using Fmoc-protected analogs show slower reaction kinetics, necessitating extended coupling times or catalysts like HOBt/DIC. MALDI-TOF MS is used to verify peptide chain integrity post-synthesis .

Q. What role does this compound play in studying mesoscale solute-rich structures in crystallization?

In aqueous solutions, the compound forms mesoscale assemblies due to hydrophobic interactions of the benzothienyl group. Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Nanoparticle Tracking Analysis (NTA) reveal nucleation pathways. These structures template crystal growth, impacting polymorph selection in pharmaceutical co-crystals .

Methodological Considerations

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 119–123°C vs. 280–285°C dec.) may stem from polymorphic forms or decomposition during measurement. Differential Scanning Calorimetry (DSC) under inert gas (N₂) and controlled heating rates (e.g., 5°C/min) clarifies thermal behavior. X-ray crystallography identifies polymorph-specific packing arrangements .

Q. What safety protocols are essential for handling this compound in biological assays?

While classified as non-hazardous, precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.